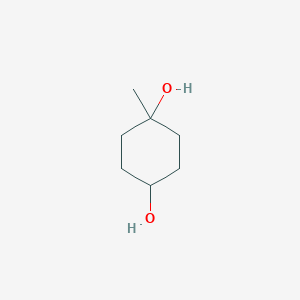

1-Methylcyclohexane-1,4-diol

Übersicht

Beschreibung

1-Methylcyclohexane-1,4-diol is an organic compound with the molecular formula C7H14O2. It is a cyclohexane derivative featuring a methyl group and two hydroxyl groups positioned at the 1 and 4 locations on the cyclohexane ring. This compound is known for its unique chemical properties and versatility, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1,4-diol can be synthesized through multiple-step organic reactions. One common method involves the hydroxylation of 1-methylcyclohexene using oxidizing agents such as osmium tetroxide or potassium permanganate. The reaction typically proceeds under mild conditions to ensure the selective formation of the diol .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 1-methyl-4-cyclohexene-1,4-dione. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylcyclohexane-1,4-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using strong oxidizing agents like chromium trioxide or potassium dichromate.

Reduction: Reduction reactions can convert the diol into cyclohexane derivatives with fewer hydroxyl groups, using reagents such as lithium aluminum hydride.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

Oxidation: 1-Methyl-4-cyclohexanone, 1-methyl-4-cyclohexanecarboxylic acid.

Reduction: 1-Methylcyclohexanol, cyclohexane.

Substitution: 1-Methyl-4-chlorocyclohexane, 1-methyl-4-bromocyclohexane

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1-Methylcyclohexane-1,4-diol is primarily utilized as a monomer in the production of various polymers and as a building block in pharmaceutical synthesis. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in multiple applications.

Polymer Synthesis

The compound serves as a precursor for producing:

- Polycarbonates

- Polyethers

- Polyesters

These materials are used in creating scratch-resistant coatings and other durable products due to their excellent mechanical properties and thermal stability. The distinct cis/trans isomerism of this compound further enhances its utility in polymer chemistry .

Pharmaceutical Applications

In pharmaceutical research, this compound is recognized for its role in:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is involved in the functionalization of hydroxyl groups to create various drug molecules. Notable examples include derivatives with anti-cancer properties and other therapeutic agents .

- Building Block for Complex Molecules : Its structure allows it to serve as a synthetic precursor for compounds like phenyl cyclohexylcarboxamides and dihydroartemisinin, which are significant in treating malaria and other diseases .

Catalytic Methodology for Production

A recent study demonstrated an efficient catalytic method to convert lignin-derived dimers into well-defined 1,4-cyclohexanediol using RANEY® Ni catalyst. This process achieved an impressive molar yield of 86.5% for the conversion to this compound. The study emphasized the potential of utilizing renewable resources for industrial synthesis, showcasing the compound's relevance in sustainable chemistry .

Pharmaceutical Synthesis Pathways

Research has indicated that this compound can be transformed into various pharmaceuticals through selective functionalization. For instance, it serves as a precursor to synthesize analgesics like Cebranopadol, illustrating its significance in drug development .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Polymer Synthesis | Monomer for polycarbonates, polyesters | Durable materials with excellent mechanical properties |

| Pharmaceutical Synthesis | Building block for APIs (e.g., anti-cancer drugs) | Versatile precursor for complex drug molecules |

| Sustainable Chemistry | Renewable resource utilization | Environmentally friendly production methods |

Wirkmechanismus

The mechanism by which 1-methylcyclohexane-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of oxygen atoms from the oxidizing agent. This process involves the formation of intermediate species and transition states that facilitate the overall reaction .

Vergleich Mit ähnlichen Verbindungen

1,4-Cyclohexanediol: Lacks the methyl group at the 1-position, resulting in different chemical properties and reactivity.

1-Methyl-1,4-cyclohexanediol: A stereoisomer with different spatial arrangement of the hydroxyl groups.

1,4-Dimethylcyclohexane: Contains two methyl groups instead of hydroxyl groups, leading to distinct physical and chemical characteristics .

Uniqueness: 1-Methylcyclohexane-1,4-diol is unique due to the presence of both a methyl group and two hydroxyl groups on the cyclohexane ring. This combination imparts specific reactivity patterns and makes it a valuable compound for targeted chemical synthesis and research applications .

Biologische Aktivität

1-Methylcyclohexane-1,4-diol (CAS Number: 89794-52-5) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring with two hydroxyl groups at the 1 and 4 positions and a methyl group at the 1 position. Its molecular formula is C₇H₁₄O₂, with a molecular weight of approximately 130.19 g/mol. The compound is typically encountered as a colorless liquid at room temperature, with a melting point range of 81-84°C .

Interaction with Serotonin Receptors

Recent studies have indicated that this compound may interact with serotonin receptors, which are critical in regulating mood, cognition, and behavior. Research suggests that this compound may act as a ligand for specific serotonin receptor subtypes. These interactions could potentially influence serotonin signaling pathways, warranting further investigation into its implications for mood disorders or other neurological conditions.

Production by Microorganisms

This compound has been identified as a natural product produced by Streptomyces bacteria, known for their diverse biosynthetic capabilities. Additionally, it has been detected in Aquilaria sinensis, a plant valued for its essential oils used in traditional medicine and perfumery. These findings imply that this compound might possess interesting biological activities relevant to natural product chemistry and pharmacology.

Case Study: Volatile Compounds in Distillation Processes

A study on the distillation of cognac spirits revealed that this compound was one of the major volatile compounds identified during the process. This highlights its potential role in flavor profiles and aroma characteristics in alcoholic beverages . The implications of such findings could extend to food science and sensory analysis.

Industrial Applications

The compound's low viscosity and high hydride transfer activity suggest potential applications in various industrial contexts, particularly in formulations requiring good flow characteristics or in hydrogenation reactions. However, further research is necessary to optimize these properties for practical use.

Comparative Analysis

To better understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key features:

| Compound | Formula | Key Features |

|---|---|---|

| This compound | C₇H₁₄O₂ | Two hydroxyl groups at positions 1 and 4 |

| 1,2-Cyclohexanediol | C₆H₁₂O₂ | Hydroxyl groups at positions 1 and 2 |

| Butane-1,4-diol | C₄H₁₀O₂ | Straight-chain structure with two hydroxyls |

| Cyclopentanol | C₅H₁₄O | Five-membered ring structure |

Eigenschaften

IUPAC Name |

1-methylcyclohexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZQSMBYXJWRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347218 | |

| Record name | cis-1-Methyl-1,4-cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89794-52-5, 124899-25-8, 124899-26-9 | |

| Record name | 1-Methyl-1,4-cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089794525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,4-cyclohexanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,4-cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1-Methyl-1,4-cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI9AMU5JAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMA7PV6VZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AKY4YF27R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.